molecular formula C5H11Cl2N3S B2374475 [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1609395-22-3

[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B2374475
CAS No.: 1609395-22-3
M. Wt: 216.12
InChI Key: MHTFNTSFGHNLCI-UHFFFAOYSA-N
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Description

[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N2S. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a thiadiazole ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with ethylenediamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-chloro-5-methyl-1,3,4-thiadiazole and ethylenediamine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol, with the mixture being heated to reflux for several hours.

    Product Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
  • 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
  • 5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine

Uniqueness

What sets [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride apart from similar compounds is its specific substitution pattern on the thiadiazole ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.2ClH/c1-4-7-8-5(9-4)2-3-6;;/h2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTFNTSFGHNLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-22-3
Record name 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine dihydrochloride
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